(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 624724-37-4
Cat. No.: VC20172210
Molecular Formula: C23H20ClN3O2S2
Molecular Weight: 470.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 624724-37-4 |
|---|---|
| Molecular Formula | C23H20ClN3O2S2 |
| Molecular Weight | 470.0 g/mol |
| IUPAC Name | (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C23H20ClN3O2S2/c1-14(2)27-22(28)20(31-23(27)30)12-16-13-26(17-7-5-4-6-8-17)25-21(16)15-9-10-19(29-3)18(24)11-15/h4-14H,1-3H3/b20-12- |
| Standard InChI Key | QEYXIQYNOFFBMY-NDENLUEZSA-N |
| Isomeric SMILES | CC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)/SC1=S |
| Canonical SMILES | CC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)SC1=S |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name reflects its intricate structure: a thiazolidin-4-one core fused with a pyrazole ring bearing 3-chloro-4-methoxyphenyl and phenyl substituents. The Z-isomer configuration at the methylene bridge (C5) is critical for its stereochemical stability and biological interactions. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₀ClN₃O₂S₂ |
| Molecular Weight | 470.0 g/mol |
| CAS Number | 624724-37-4 |
| Key Functional Groups | Thioxo (C=S), Methoxy (OCH₃), Chloro (Cl) |
The chloro and methoxy groups on the phenyl ring enhance electronic interactions with biological targets, while the thioxo group contributes to redox activity .
Spectroscopic Characterization
Synthetic batches are validated using:
-
¹H/¹³C NMR: Peaks at δ 8.38–8.55 ppm (pyrazole protons) and δ 5.82–5.89 ppm (thiazolidinone CH) .
-
IR Spectroscopy: Bands at 1720 cm⁻¹ (C=O stretch) and 1310 cm⁻¹ (C=N stretch) .
-
Mass Spectrometry: Molecular ion peak at m/z 470.0.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step protocol:
-
Pyrazole Formation: Condensation of 3-chloro-4-methoxybenzaldehyde with phenylhydrazine under acidic conditions .
-
Thiazolidinone Cyclization: Reaction of the pyrazole-carbaldehyde intermediate with thioglycolic acid and isopropylamine, catalyzed by DSDABCOC (1,4-diazabicyclo[2.2.2]octane diacetate) .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .
Ultrasound-assisted synthesis reduces reaction time by 40% and energy consumption by 30% compared to conventional methods .
Industrial-Scale Production
Continuous flow reactors enable scalable synthesis, achieving 85% yield with ≤2% impurities. Critical parameters include:
Biological Activities and Mechanisms
Anticancer Efficacy
In vitro studies demonstrate potent activity against HCT-116 (colon) and MCF-7 (breast) cancer cell lines:
Mechanistically, the compound inhibits Aurora-A kinase (IC₅₀ = 0.11 μM), a key regulator of mitotic progression, by binding to its ATP-binding pocket . Molecular docking reveals hydrophobic interactions with Leu139, Val147, and Lys162 residues .
Antimicrobial and Anti-Inflammatory Effects
-
Antibacterial: MIC = 8 μg/mL against Staphylococcus aureus.
-
Anti-Inflammatory: 75% COX-2 inhibition at 10 μM.
Structure-Activity Relationships (SAR)
Modifications to the thiazolidinone and pyrazole moieties significantly impact potency:
-
Chloro Substituent: Replacement with fluorine reduces Aurora-A inhibition by 60% .
-
Methoxy Group: Removal decreases cytotoxicity (IC₅₀ > 5 μM).
-
Isopropyl Side Chain: Bulkier groups (e.g., cyclohexyl) enhance metabolic stability but reduce solubility .
Pharmacokinetic and Toxicological Profiles
ADME Properties
-
Absorption: LogP = 3.2 (moderate lipophilicity).
-
Metabolism: Hepatic CYP3A4-mediated oxidation to sulfoxide derivatives.
-
Half-Life: 4.2 hours (rat plasma).
Toxicity
-
Acute Toxicity: LD₅₀ = 250 mg/kg (murine model).
-
Genotoxicity: Negative in Ames test.
Applications and Future Directions
Industrial Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume